Cas no 2171799-27-0 (2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid)

2-{1-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid is a specialized synthetic intermediate used in peptide and organic synthesis. Its structure incorporates a cyclopropyl group and an Fmoc-protected amine, enhancing its utility in solid-phase peptide synthesis (SPPS) by enabling selective deprotection under mild basic conditions. The azetidine ring contributes to conformational rigidity, which can be advantageous in designing peptidomimetics or constrained analogs. The carboxylic acid moiety allows for further functionalization or conjugation. This compound is particularly valuable in medicinal chemistry for constructing complex architectures with precise stereochemical control. Its stability and compatibility with standard coupling reagents make it a reliable choice for researchers developing bioactive molecules.
2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid structure
2171799-27-0 structure
Product name:2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid
CAS No:2171799-27-0
MF:C27H30N2O5
MW:462.537507534027
CID:6234992
PubChem ID:165816687

2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid
    • 2171799-27-0
    • EN300-1507654
    • 2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
    • Inchi: 1S/C27H30N2O5/c1-16(24(30)31)17-13-29(14-17)25(32)27(2,18-11-12-18)28-26(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23H,11-15H2,1-2H3,(H,28,33)(H,30,31)
    • InChI Key: MZHHJSMRUFOFCI-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C(C(=O)O)C)C1

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 785
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 95.9Ų

2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1507654-10.0g
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
10g
$14487.0 2023-06-05
Enamine
EN300-1507654-0.5g
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1507654-5.0g
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
5g
$9769.0 2023-06-05
Enamine
EN300-1507654-50mg
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1507654-250mg
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1507654-10000mg
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1507654-2500mg
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1507654-1000mg
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1507654-0.1g
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1507654-5000mg
2-{1-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171799-27-0
5000mg
$9769.0 2023-09-27

Additional information on 2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid

Comprehensive Analysis of 2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid (CAS No. 2171799-27-0)

The compound 2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid (CAS No. 2171799-27-0) is a sophisticated peptide derivative widely utilized in pharmaceutical research and drug development. Its unique structure, featuring a cyclopropyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly focusing on this compound due to its potential applications in targeted drug delivery and enzyme inhibition, aligning with the growing demand for precision medicine.

One of the most searched topics in biochemistry and medicinal chemistry is the role of Fmoc-protected amino acids in peptide synthesis. The Fmoc group in 2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid ensures high stability during solid-phase peptide synthesis (SPPS), a technique pivotal for developing therapeutic peptides. This aligns with the rising interest in peptide-based therapeutics, which are gaining traction due to their specificity and lower toxicity compared to traditional small-molecule drugs.

The cyclopropyl moiety in this compound is another critical feature, as it enhances metabolic stability and bioavailability. Cyclopropane rings are known to mimic peptide bonds while resisting enzymatic degradation, making them a hotspot in drug design. This property is particularly relevant in the context of protease-resistant peptides, a trending topic in biopharmaceutical research. Additionally, the azetidine ring contributes to the compound’s conformational rigidity, which is essential for receptor binding studies.

From an SEO perspective, users frequently search for terms like "Fmoc-protected amino acid uses", "cyclopropyl peptides in drug discovery", and "azetidine derivatives in medicinal chemistry". These keywords reflect the compound’s relevance in cutting-edge research. Moreover, the integration of AI-driven drug discovery tools has amplified interest in such compounds, as they are often used to train machine learning models for molecular property prediction.

In summary, 2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid (CAS No. 2171799-27-0) is a versatile building block in peptide chemistry, with applications spanning from drug development to biomaterials science. Its structural features and functional groups make it a subject of ongoing research, particularly in the era of personalized medicine and computational chemistry.

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